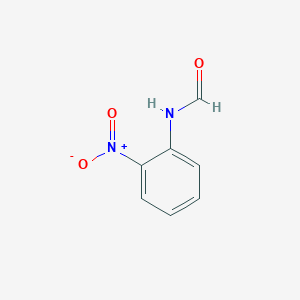

n-(2-Nitrophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-5H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYJTNRRZYHLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293091 | |

| Record name | n-(2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-32-8 | |

| Record name | NSC87164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-NITROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Nitrophenyl Formamide and Analogues

Direct Formylation Routes

Direct formylation represents the most straightforward approach to synthesizing N-(2-Nitrophenyl)formamide. This typically involves the reaction of 2-nitroaniline (B44862) with a formylating agent.

Formylation of 2-Nitroaniline and Related Anilines

The classical method for the N-formylation of anilines involves their reaction with a suitable formylating agent. scispace.com For nitro-substituted anilines like 2-nitroaniline, formic acid is a commonly used reagent. The reaction often requires a catalyst or a dehydrating agent to proceed efficiently.

One established procedure involves heating the aniline (B41778) derivative with formic acid. For instance, the synthesis of N-(2-chloro-5-nitrophenyl)formamide, an analogue of this compound, is achieved by reacting 2-chloro-5-nitroaniline (B146338) with formic acid in the presence of sulfuric acid at elevated temperatures (100–110°C). This reaction proceeds through a nucleophilic acyl substitution mechanism. Another effective formylating system is a mixture of formic acid and acetic anhydride. This combination was used to synthesize N-(4-methyl-2-nitrophenyl)formamide from 4-methyl-2-nitroaniline (B134579) in methylene (B1212753) chloride at room temperature, yielding a high purity product. prepchem.com

Various catalysts have been developed to facilitate this transformation under milder conditions. Zinc-catalyzed N-formylation using formic acid has been reported, as has an iodine-catalyzed method. acs.orgnih.gov Heterogeneous catalysts like silica (B1680970) sulfuric acid have also proven effective for the N-formylation of anilines bearing either electron-donating or electron-withdrawing groups, including the challenging formylation of 4-nitroaniline. scispace.com

Table 1: Examples of Direct Formylation of Substituted Anilines

| Starting Aniline | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methyl-2-nitroaniline | Formic acid, Acetic anhydride | Methylene chloride, Room temp, 16h | N-(4-methyl-2-nitrophenyl)formamide | 97.7% | prepchem.com |

| 2-Chloro-5-nitroaniline | Formic acid, Sulfuric acid | 100–110°C, 6-8h | N-(2-chloro-5-nitrophenyl)formamide | - | |

| Aniline | Formic acid, Silica sulfuric acid | Solvent-free, 50-60°C | N-phenylformamide | High | scispace.com |

| 4-Nitroaniline | Formic acid, Silica sulfuric acid | Solvent-free, 50-60°C | N-(4-nitrophenyl)formamide | 65% | scispace.com |

Catalyst-Free and Solvent-Free Formylation Approaches

In line with the principles of green chemistry, methods that eliminate the need for both catalysts and organic solvents are highly desirable. Such approaches reduce waste and simplify product purification.

A notable catalyst- and solvent-free N-formylation method was developed that has broad applications. acs.orgnih.gov Another environmentally friendly procedure utilizes ultrasound irradiation to promote the N-formylation of various amines with formic acid at room temperature without any solvent or catalyst. academie-sciences.fr This ultrasound-promoted method is reported to be clean, simple, and high-yielding, avoiding the need for high temperatures or further purification. academie-sciences.fr The chemoselectivity of this reaction is excellent; for example, in a mixture of primary and secondary amines, only the primary amine is formylated. academie-sciences.fr Even p-nitroaniline, which can be difficult to acylate due to the low basicity of its amino group, was successfully formylated in 95% yield using this technique. academie-sciences.fr

Table 2: Comparison of Formylation Methods for p-Nitroaniline

| Method | Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|

| Ultrasound-promoted | Formic acid, Room temp. | 95% | Solvent-free, Catalyst-free, Fast | academie-sciences.fr |

| Silica Sulfuric Acid | Formic acid, 50-60°C | 65% | Solvent-free, Heterogeneous catalyst | scispace.com |

Microwave-Assisted Formylation Techniques for Aniline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. scispace.com The N-formylation of anilines is a reaction that benefits greatly from microwave irradiation. bibliotekanauki.pl

The microwave-promoted reaction of aniline derivatives with formic acid can often be performed under solvent-free conditions. bibliotekanauki.pl A representative procedure for the formylation of o-nitroaniline involves heating the amine with aqueous formic acid under microwave irradiation. lookchem.com Studies on the microwave-assisted reaction of various anilines (including aniline, 4-methoxyaniline, 4-chloroaniline (B138754), and 4-nitroaniline) with formic acid demonstrated the efficiency of this method. bibliotekanauki.pl The use of solid catalysts, such as the reusable Amberlite IR-120, in conjunction with microwave heating has also been reported for the N-formylation of amines with formic acid. scispace.com This combination of technologies provides an efficient and environmentally conscious route to formamides. scispace.com

Indirect Synthetic Pathways

Beyond direct formylation, this compound and its analogues can be synthesized through more complex routes involving molecular rearrangements or the chemical modification of suitable precursors.

Synthesis through Rearrangement Reactions (e.g., Nitrile Imine Rearrangements)

A sophisticated method for amide bond formation, applicable to the synthesis of N-acyl-2-nitroanilines, involves the rearrangement of nitrile imines. nih.govresearchgate.netacs.org This process starts with an N-2-nitrophenyl hydrazonyl bromide. nih.govresearchgate.net

The key steps of this rearrangement are:

Nitrile Imine Formation : The hydrazonyl bromide is treated with a base, leading to dehydrohalogenation and the in-situ formation of a highly reactive nitrile imine intermediate. acs.org

1,7-Electrocyclization : The nitrile imine undergoes a 1,7-electrocyclization reaction, where the nitrile imine functionality interacts with the ortho-nitro group on the phenyl ring. nih.govacs.org This forms a seven-membered heterocyclic intermediate. nih.govacs.org

Rearrangement to an Activated Ester : This seven-membered ring intermediate is unstable and undergoes cycloreversion and further rearrangement, ultimately forming an N-hydroxybenzotriazole activated ester. nih.govacs.org

Amidation : This activated ester can then react with an amine to form the desired amide bond. nih.gov

This pathway has been shown to be widely applicable for creating primary, secondary, and tertiary amides and is noted for its functional group tolerance. nih.govresearchgate.net

Derivatization of Related Precursors

Another indirect strategy involves the transformation of related nitroaromatic compounds. A novel, transition-metal-free catalytic system has been developed for the reductive N-formylation of nitroarenes into the corresponding formamides. researchgate.net This one-pot reaction uses sodium iodide as a catalyst in combination with formic acid, which acts as both the reductant and the formylating agent. researchgate.net This method provides a direct route from a nitroarene to its N-formyl derivative, bypassing the isolation of the intermediate amine.

Additionally, N-(2-nitrophenyl) derivatives can be synthesized through the amidation of corresponding carboxylic acids. For example, substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides have been prepared via a one-pot amidation of the parent acid with 2-nitroaniline using thionyl chloride in dichloromethane. researchgate.net While this produces a different amide, the principle of derivatizing a precursor (in this case, 2-nitroaniline acting as the amine) illustrates a versatile synthetic approach.

Advanced Synthetic Route Development

The synthesis of this compound and its analogues has evolved significantly, with modern research focusing on the development of more efficient, safer, and environmentally responsible methods. These advanced routes prioritize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize reusable catalysts.

Exploration of Eco-Friendly and Sustainable Synthesis Principles

In recent years, the development of eco-friendly and sustainable chemical processes has become a primary goal in organic synthesis. rhhz.net The N-formylation of amines, a key reaction for producing valuable intermediates like this compound, has been a focus of this green revolution. acs.org Traditional methods often involve toxic reagents, harsh reaction conditions, and the use of volatile organic solvents. e4journal.compsu.edu Modern sustainable approaches seek to overcome these limitations.

One prominent green strategy is the use of solvent-free reaction conditions. researchgate.net For instance, the N-formylation of amines has been effectively carried out using formic acid in the presence of zinc oxide (ZnO) as a catalyst under solvent-free conditions, resulting in excellent yields. researchgate.net This approach not only simplifies the procedure and product isolation but also eliminates the environmental impact associated with solvent waste. researchgate.net Another innovative, catalyst-free, and solvent-free method utilizes ultrasound irradiation at room temperature. academie-sciences.fr This technique promotes the reaction between an amine and formic acid, leading to high yields and purity in a significantly shorter time compared to conventional heating methods. academie-sciences.fr The primary principles of green chemistry, which advocate for waste prevention over treatment, are well-embodied in such solvent- and catalyst-free protocols. academie-sciences.fr

The choice of formylating agent is also critical. Formic acid is often favored as it is inexpensive, readily available, and less hazardous than many alternatives. academie-sciences.fr Research has also explored using CO2 as a sustainable C1 source for N-formylation reactions, which aligns with the goal of utilizing renewable feedstocks and reducing greenhouse gases. mdpi.comresearchgate.net Furthermore, electrochemical methods are emerging as a transformative approach, enabling precise and energy-efficient transformations without the need for metal catalysts. uva.nl A novel pathway involving the electrochemical oxidation of methanol (B129727) to generate a methylisocyanide intermediate for the N-formylation of amines has been reported, highlighting the potential for electrosynthesis in creating greener chemical manufacturing processes. uva.nl

These methodologies showcase a commitment to developing synthetic routes that are not only efficient but also inherently safer and more environmentally benign. scribd.com

Table 1: Comparison of Eco-Friendly N-Formylation Methods

| Method | Catalyst/Promoter | Conditions | Key Advantages |

| Ultrasound Irradiation | None | Solvent-free, Room Temperature | Fast reaction, high purity, no catalyst needed, no organic solvents. academie-sciences.fr |

| Heterogeneous Catalysis | ZnO | Solvent-free | High yields, simple operation, high chemoselectivity. researchgate.net |

| Heterogeneous Catalysis | RiH-CaCl2.2H2O | Solvent-free, Room Temperature | Economical, green catalyst from rice husk, easy isolation. e4journal.com |

| Electrochemical Synthesis | Glassy Carbon Electrode | Methanol as solvent/reagent | Metal-free, utilizes reactive intermediates safely. uva.nl |

Application of Heterogeneous Catalysis (e.g., Zeolite-A)

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages like easy catalyst separation, reusability, and often milder reaction conditions. rhhz.net Zeolites, which are crystalline microporous aluminosilicates, have gained significant attention as effective heterogeneous catalysts for various organic transformations due to their unique structural and chemical properties, such as thermal stability and shape selectivity. rhhz.netuni-ruse.bg

Zeolite-A, in particular, has been successfully employed as a solid acid catalyst for the N-formylation of amines. medcraveonline.commedcraveonline.com A simple and efficient method involves reacting amines with formic acid at room temperature under solvent-free conditions using Zeolite-A as the catalyst. medcraveonline.commedcraveonline.com The protonated form (H-Zeolite A) is found to be the most effective, which is attributed to the high surface area and active acid sites present. medcraveonline.commedcraveonline.com In a model reaction between 4-chloroaniline and formic acid, the use of H-Zeolite A (0.05g) dramatically reduced the reaction time from 100 minutes to just 15 minutes, while increasing the product yield from 25% to 95%. medcraveonline.commedcraveonline.com

The mechanism involves the zeolite's acid sites activating the carbonyl group of formic acid, enhancing its electrophilic character and making it more susceptible to nucleophilic attack by the amine's nitrogen atom. rhhz.net This protocol is applicable to a range of anilines. rhhz.net While anilines with electron-donating groups react faster, those with electron-withdrawing groups, such as the nitro group in 2-nitroaniline, also undergo formylation successfully, albeit requiring longer reaction times. rhhz.net

A key advantage of using Zeolite-A is its recyclability. The catalyst can be easily recovered from the reaction mixture by simple filtration and reused multiple times (at least 2-4 times) without a significant loss of its catalytic activity. medcraveonline.commedcraveonline.com This reusability, combined with shorter reaction times, high yields, and an easy work-up procedure, makes Zeolite-A an excellent catalyst for developing sustainable synthetic routes for this compound and its analogues. medcraveonline.commedcraveonline.com

Table 2: Performance of H-Zeolite-A in N-Formylation of 4-Chloroaniline

| Catalyst | Catalyst Amount (g) | Reaction Time (min) | Yield (%) |

| None | 0 | 100 | 25 medcraveonline.commedcraveonline.com |

| H-Zeolite-A | 0.05 | 15 | 95 medcraveonline.commedcraveonline.com |

Reaction Conditions: 4-Chloroaniline and Formic acid, solvent-free, room temperature. medcraveonline.commedcraveonline.com

Chemical Reactivity and Mechanistic Investigations of N 2 Nitrophenyl Formamide Systems

Hydrolysis Mechanisms

The hydrolysis of the amide bond in N-(2-nitrophenyl)formamide is a critical aspect of its chemical stability. The reaction involves the cleavage of the C-N bond, yielding 2-nitroaniline (B44862) and formic acid. The mechanism of this transformation is sensitive to the aqueous environment, particularly the pH.

While direct experimental studies on this compound are limited, the fundamental mechanisms of formamide (B127407) hydrolysis have been elucidated through computational studies on related molecules, such as N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide. nih.gov These studies reveal several potential pathways for hydrolysis, which can be categorized as direct (involving one water molecule) or water-assisted (involving two or more water molecules). nih.gov

Three primary pathways are typically considered:

Stepwise Pathway: This pathway begins with the nucleophilic attack of a water molecule's oxygen atom on the carbonyl carbon of the formamide. Simultaneously, a proton from the water molecule is transferred to the formamide's carbonyl oxygen, leading to a tetrahedral intermediate with two hydroxyl groups. nih.gov In a subsequent step, a hydroxyl proton is transferred to the amide nitrogen, facilitating the cleavage of the C-N bond. nih.gov

Concerted Pathway 1: In this mechanism, the attacking water molecule's oxygen targets the carbonyl carbon, while its hydrogen atom simultaneously attacks the nitrogen of the pyrimidine (B1678525) ring (in the case of the studied analogue), leading to a direct dissociation of the C-N bond without a stable tetrahedral intermediate. nih.gov

Concerted Pathway 2: A third possibility involves the water oxygen attacking the carbonyl carbon, a water proton attacking the amide nitrogen, and the C-N bond breaking, all occurring in a single concerted step. nih.gov

Computational analyses suggest that for water-assisted hydrolysis, the stepwise pathway (Pathway 1) is the most favorable. nih.gov The presence of additional water molecules helps to stabilize the transition states, slightly lowering the energy barrier for the reaction. nih.gov

The rate and mechanism of hydrolysis are highly dependent on pH. Studies on analogous compounds containing a nitrophenyl group, such as 4-nitrophenyl β-D-glucoside, demonstrate a complex pH-rate profile that can be divided into distinct regions, each corresponding to a different dominant mechanism. chemrxiv.orgchemrxiv.org By analogy, the hydrolytic stability of this compound is expected to exhibit similar pH dependency.

Acidic Region (pH < 1): In strongly acidic conditions, the reaction is typically specific acid-catalyzed. This involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. chemrxiv.org For some nitrophenyl compounds, an inverse kinetic isotope effect (kH₃O⁺/kD₃O⁺ < 1) indicates that the mechanism requires the formation of the conjugate acid of the substrate prior to the rate-determining step. chemrxiv.org

pH-Independent Region (pH 1-7): In this range, an uncatalyzed reaction involving water attack on the neutral amide may occur. chemrxiv.org Studies on related substrates show this region can be consistent with a dissociative mechanism involving water attack. chemrxiv.orgchemrxiv.org

Mildly Basic Region (pH 8-10): Under mildly basic conditions, a bimolecular reaction involving direct attack by a hydroxide (B78521) ion (HO⁻) on the carbonyl carbon becomes significant. chemrxiv.org This is often characterized by a second-order rate law, dependent on the concentrations of both the substrate and the hydroxide ion.

Strongly Basic Region (pH > 10): At high pH, the reaction remains base-catalyzed. For certain substrates, mechanisms can change in this region, though for a simple formamide, the dominant pathway would likely continue to be bimolecular attack by hydroxide. chemrxiv.org

The electron-withdrawing nature of the 2-nitrophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack across the entire pH range compared to unsubstituted formamides.

Table 1: Expected Hydrolysis Mechanisms of this compound at Different pH Ranges (by Analogy)

| pH Range | Dominant Mechanism | Key Features |

|---|---|---|

| < 1 | Specific Acid Catalysis | Protonation of carbonyl oxygen precedes nucleophilic attack by water. |

| 1 - 7 | Uncatalyzed Hydrolysis | Spontaneous reaction with water acting as the nucleophile. |

| 8 - 12+ | Bimolecular Base-Promoted | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. |

This table is constructed based on mechanistic studies of analogous nitrophenyl-containing compounds. chemrxiv.orgchemrxiv.org

Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the energetics and structures of transition states in hydrolysis reactions. nih.govnih.gov For formamide hydrolysis, calculations help identify the rate-limiting step and the favorability of different pathways.

Studies on N-aryl diacetamides, including a 4-nitrophenyl derivative, show that the presence of an electron-withdrawing aryl group significantly affects the activation energy. nih.gov The transition state for amide hydrolysis typically involves the formation of a tetrahedral geometry around the carbonyl carbon. The energy of this transition state is lowered by factors that stabilize the developing negative charge on the carbonyl oxygen.

Computational models for water-assisted hydrolysis show that explicit water molecules play a crucial role in stabilizing the transition state through a hydrogen-bonding network. nih.gov This stabilization lowers the activation barrier compared to the direct, single-water molecule mechanism. For instance, in the stepwise pathway, the transition structure for the initial hydration of the carbonyl group involves two assisting water molecules. nih.gov The use of appropriate computational models, such as including a cluster of water molecules (e.g., H₃O⁺(H₂O)n) in calculations, is crucial for accurately predicting reaction kinetics in aqueous solutions. copernicus.org

Nucleophilic Reactivity Studies

The structure of this compound presents multiple sites for nucleophilic attack. Besides the formyl group, the aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (SNA) due to the powerful electron-withdrawing nitro group.

The primary mode of activation for nucleophilic attack is the strong inductive and resonance electron-withdrawing effect of the ortho-nitro group. This effect accomplishes two things:

Activation of the Formyl Group: It increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for attack by anionic species like hydroxides, alkoxides, or carbanions.

Activation of the Aromatic Ring: It significantly lowers the electron density of the phenyl ring, particularly at the ortho and para positions relative to the nitro group. This stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during Nucleophilic Aromatic Substitution, making the ring itself susceptible to attack. masterorganicchemistry.comyoutube.com

Therefore, when this compound interacts with strong anionic nucleophiles, a competition between attack at the carbonyl carbon and attack at the aromatic ring can be expected. Research on similar systems, like N-(5-halo-2-nitrophenyl)acetamides, shows that SNA reactions with amine nucleophiles proceed efficiently, indicating the high reactivity of the activated nitrophenyl ring. tandfonline.com The choice of solvent and nucleophile can influence the outcome of the reaction. Aprotic solvents like DMSO are often used to enhance the reactivity of anionic nucleophiles in SNA reactions. tandfonline.com

When considering nucleophilic attack on the formamide moiety itself, the ambident nature of the amide anion (formed under basic conditions) leads to questions of regioselectivity, specifically O-attack versus N-attack. While direct alkylation studies on this compound are not available, extensive research on 2-pyridones and other lactams provides a well-established framework for predicting this behavior. wiley-vch.deresearchgate.net

The outcome of O- versus N-alkylation is governed by several factors, consistent with Hard and Soft Acids and Bases (HSAB) theory:

Nature of the Nucleophile/Electrophile: Hard electrophiles (e.g., from trialkyloxonium salts) tend to react at the harder oxygen atom of the amide, leading to O-alkylation and the formation of an imino ether derivative. wiley-vch.de Softer electrophiles (e.g., alkyl iodides) preferentially attack the softer nitrogen atom, resulting in N-alkylation. wiley-vch.de

Counter-ion: The choice of counter-ion in the salt of the amide can be critical. Silver salts, for instance, are known to promote O-alkylation, whereas alkali metal salts in polar aprotic solvents like DMF often favor N-alkylation. nih.gov

Solvent: The solvent can influence the availability of the N- or O-anionic site for reaction.

Steric Hindrance: Bulky alkylating agents may favor attack at the less sterically hindered site, which is often the oxygen atom. nih.gov

Table 2: Factors Influencing Regioselectivity of Nucleophilic Attack on Amides

| Factor | Favors O-Attack (Imino Ether Formation) | Favors N-Attack (N-Substituted Amide Formation) |

|---|---|---|

| Electrophile | Hard electrophiles (e.g., R₃O⁺BF₄⁻, sulfates) | Soft electrophiles (e.g., R-I, R-Br) |

| Counter-ion | Silver (Ag⁺) | Alkali metals (Na⁺, K⁺) |

| Solvent | Non-polar solvents (e.g., benzene) | Polar aprotic solvents (e.g., DMF) |

| Reaction Conditions | Often performed without added base | Basic conditions to generate the amide anion |

This table summarizes general principles derived from studies on analogous amide and lactam systems. wiley-vch.denih.gov

Intramolecular Rearrangement Processes

Intramolecular rearrangements are fundamental chemical transformations where a molecule undergoes reorganization of its constituent atoms to form a structural isomer. In the context of this compound, the proximity of the formamide and nitro groups facilitates unique rearrangement pathways, including electrocyclization reactions and acyl migrations.

Electrocyclization Reactions Involving the ortho-Nitro Group

Electrocyclization reactions are a class of pericyclic reactions characterized by the formation of a sigma bond between the termini of a linear conjugated system, leading to the formation of a cyclic compound. In molecules containing an ortho-nitro group, such as this compound, photochemical or thermal activation can induce intramolecular cyclization.

While direct studies on this compound are not extensively documented, the photochemical behavior of related ortho-nitroanilines provides insights into potential reaction pathways. Upon UV irradiation, ortho-nitroanilines can undergo intramolecular hydrogen abstraction by the excited nitro group from the amino group, leading to the formation of a transient species that can cyclize. This process often results in the formation of heterocyclic compounds. For instance, the photocyclization of aromatic Schiff bases, which share structural similarities, is a known route to phenanthridines and other aza-polycyclic aromatic hydrocarbons.

The proposed mechanism for such a reaction in this compound would likely involve the following steps:

Photoexcitation: The molecule absorbs a photon, promoting an electron in the nitro group to a higher energy level.

Intramolecular Hydrogen Transfer: The excited nitro group abstracts a hydrogen atom from the formamide nitrogen, forming a biradical intermediate.

Radical Cyclization: The newly formed radicals can then combine to form a new ring system.

Rearomatization/Further Reactions: The cyclic intermediate may then undergo further reactions, such as dehydration or rearrangement, to yield a stable heterocyclic product.

The specific nature of the resulting heterocyclic system would depend on the reaction conditions and the subsequent reaction pathways of the cyclic intermediate.

Acyl Migration Mechanisms

Acyl migration refers to the intramolecular transfer of an acyl group from one nucleophilic center to another. This process is a well-documented phenomenon in organic chemistry, particularly in molecules containing multiple nucleophilic groups in close proximity. nih.gov In this compound, the formyl group (an acyl group) could potentially migrate from the nitrogen atom to one of the oxygen atoms of the ortho-nitro group.

This type of intramolecular acyl transfer is often pH-dependent and can proceed through a cyclic intermediate. acs.org While specific studies on this compound are scarce, the general mechanism for N-to-O acyl migration involves the following key steps:

Protonation/Activation: Under acidic or basic conditions, either the formyl carbonyl group or the nitro group can be activated.

Nucleophilic Attack: The oxygen atom of the nitro group can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the formamide group.

Formation of a Cyclic Intermediate: This attack leads to the formation of a transient, often five- or six-membered, cyclic intermediate.

Ring Opening: The cyclic intermediate can then break down, resulting in the transfer of the acyl group to the oxygen atom of the nitro group.

The feasibility and rate of such a migration in this compound would be influenced by factors such as the electronic nature of the aromatic ring, the stability of the cyclic intermediate, and the reaction conditions (e.g., pH, temperature, and solvent).

Catalytic Roles and Reaction Kinetics

The formamide functional group can participate in chemical reactions not only as a substrate but also as a catalyst. The lone pair of electrons on the nitrogen atom and the carbonyl group's ability to engage in hydrogen bonding are key to its catalytic activity.

This compound as a Nucleophilic Catalyst

Formamides, in general, can act as nucleophilic catalysts in a variety of organic transformations, including nucleophilic substitution reactions. researchgate.net The catalytic cycle typically involves the formamide acting as a nucleophile to form a reactive intermediate, which is then more susceptible to attack by the primary nucleophile.

The potential for this compound to act as a nucleophilic catalyst can be understood through the following general mechanism:

Activation of the Electrophile: The formamide nitrogen attacks an electrophilic substrate (e.g., an acyl halide or an alkyl halide), displacing the leaving group and forming a highly reactive Vilsmeier-Haack-type intermediate.

Nucleophilic Attack: A primary nucleophile then attacks this activated intermediate.

Product Formation and Catalyst Regeneration: The product is formed, and the this compound catalyst is regenerated, allowing it to enter another catalytic cycle.

The efficiency of this compound as a nucleophilic catalyst would be influenced by the nucleophilicity of its nitrogen atom. The presence of the electron-withdrawing nitro group at the ortho position is expected to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to unsubstituted formanilide. However, the specific steric and electronic environment created by the ortho-nitro group could also play a role in modulating its catalytic activity and selectivity in certain reactions.

Kinetic Studies of Related Formylation Reactions

The rate of a formylation reaction is influenced by several factors, including:

The nature of the formylating agent: More reactive formylating agents, such as mixed anhydrides or activated esters, generally lead to faster reaction rates.

The nucleophilicity of the substrate: More nucleophilic substrates will react more rapidly.

The catalyst used: Catalysts can significantly accelerate the rate of formylation by activating either the formylating agent or the substrate.

Reaction conditions: Solvent, temperature, and concentration all play a crucial role in the reaction kinetics.

For instance, in the formylation of secondary amines, the reaction rate can be significantly influenced by the electronic and steric properties of both the amine and the formylating agent. Electron-donating groups on the amine generally increase the reaction rate, while bulky substituents can decrease it due to steric hindrance.

Below is a table summarizing representative kinetic data for the N-formylation of a secondary amine with different formylating agents, illustrating the impact of the reagent on the reaction rate.

| Amine | Formylating Agent | Catalyst | Solvent | Rate Constant (k) | Reference |

| N-methylaniline | Acetic formic anhydride | None | Toluene | - | mdpi.com |

| N-methylaniline | Formic acid | Iodine | Neat | - | mdpi.com |

| N-methylaniline | Ammonium formate | None | Neat | - | scispace.com |

Note: Specific rate constants are often highly dependent on the precise reaction conditions and are not always reported in a standardized format.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.

The ¹H and ¹³C NMR spectra of n-(2-Nitrophenyl)formamide are predicted to show distinct signals corresponding to the formyl, amine, and nitrophenyl moieties. Due to restricted rotation around the C-N amide bond, it is anticipated that some signals may appear as pairs, representing two different stable conformers (rotamers) at room temperature.

The predicted spectral data, based on established chemical shift principles and data from analogous structures, are detailed below.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Formyl, -CHO) | 8.3 - 8.5 | Singlet (or two singlets for rotamers) | - |

| H (Amine, -NH) | 9.8 - 10.5 | Broad Singlet | - |

| H-6 (Aromatic) | 8.5 - 8.7 | Doublet | 8.0 - 8.5 (³J) |

| H-3 (Aromatic) | 8.2 - 8.3 | Doublet of Doublets | 8.0 - 8.5 (³J), 1.5 - 2.0 (⁴J) |

| H-4 (Aromatic) | 7.7 - 7.9 | Triplet or Doublet of Doublets | 7.5 - 8.0 (³J) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Formyl, -C=O) | 160 - 163 |

| C-1 (Aromatic, C-NH) | 136 - 138 |

| C-2 (Aromatic, C-NO₂) | 142 - 145 |

| C-3 (Aromatic) | 122 - 124 |

| C-4 (Aromatic) | 134 - 136 |

| C-5 (Aromatic) | 125 - 127 |

The amide functional group in this compound exhibits significant resonance delocalization, which imparts partial double-bond character to the central C-N bond. This characteristic results in a substantial energy barrier to free rotation around this bond. nih.govreddit.com Consequently, the molecule exists as a mixture of two planar conformers, or rotamers (often designated as s-cis and s-trans), which can be observed as distinct sets of signals in the NMR spectrum at room temperature if the rate of interconversion is slow on the NMR timescale. nih.gov

The energy barrier for this rotational process in formamides is typically in the range of 15-25 kcal/mol. researchgate.net This barrier can be quantified using dynamic NMR (DNMR) spectroscopy by analyzing the changes in the line shape of the NMR signals as a function of temperature. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of the signals from the two rotamers into a single time-averaged signal.

Two-dimensional Exchange Spectroscopy (EXSY) is a powerful, non-invasive NMR technique used to probe chemical and conformational exchange processes occurring on a slow timescale. chem-station.comblogspot.com The pulse sequence for an EXSY experiment is identical to that of a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. huji.ac.il

In the context of this compound, an EXSY experiment would be the ideal method to unequivocally confirm the conformational exchange between the s-cis and s-trans rotamers. The resulting 2D spectrum would display the standard one-dimensional spectrum along the diagonal. Critically, off-diagonal cross-peaks would appear, directly connecting the NMR signals of the specific nuclei that are exchanging positions between the two different conformational states. blogspot.comresearchgate.net The presence of these cross-peaks provides definitive proof of the dynamic equilibrium and allows for the determination of the exchange rate. chem-station.com

Vibrational and Mass Spectrometry

Vibrational spectroscopy and mass spectrometry provide complementary information, confirming the presence of key functional groups and establishing the compound's molecular weight and fragmentation behavior.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro functional groups.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3100 | N-H Stretch | Amide | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 1700 - 1660 | C=O Stretch (Amide I) | Formamide (B127407) | Strong |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (NO₂) | Very Strong |

| 1540 - 1500 | N-H Bend (Amide II) | Amide | Medium |

The presence of a pair of very strong absorption bands for the nitro group's asymmetric and symmetric stretches is a highly distinctive feature in the IR spectrum of nitro-aromatic compounds. spectroscopyonline.com

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₆N₂O₃), the exact molecular weight is 166.13 g/mol . lookchem.comchemsrc.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺˙) and undergo predictable fragmentation.

The primary expected fragmentation pathways include:

Molecular Ion (M⁺˙): A peak at m/z = 166, corresponding to the intact molecule minus one electron.

Loss of Nitro Group: Fragmentation via cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (·NO₂), would produce an ion at m/z = 120. This is a common pathway for aromatic nitro compounds. nih.gov

Loss of Formyl Group: Cleavage of the N-C(O) bond, leading to the loss of a formyl radical (·CHO), would yield an ion at m/z = 137.

Ortho-Effect Fragmentation: The proximity of the formamide and nitro groups in the ortho position can lead to intramolecular rearrangement and the loss of a neutral water molecule (H₂O), potentially giving rise to a fragment ion at m/z = 148. semanticscholar.org

Other Fragments: Further fragmentation of the primary ions can lead to characteristic aromatic fragments, such as ions at m/z = 92 and 65, resulting from the breakdown of the phenyl ring structure. nih.govresearchgate.net

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Data not available.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Data not available.

Crystal System and Unit Cell Parameter Analysis

Data not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP)

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. chemrxiv.orgnih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly. chemrxiv.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation energy. chemrxiv.orgnih.gov This functional is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems. chemrxiv.org

In the study of n-(2-Nitrophenyl)formamide, DFT calculations using the B3LYP functional would be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as ionization potential and electron affinity. chemrxiv.orgnih.gov These calculations help in determining the most stable conformation of the molecule and understanding its thermodynamic properties.

Basis Set Optimization and Method Validation

The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. mdpi.com Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. arxiv.org Basis sets like the Pople-style (e.g., 6-311++G**) and Dunning's correlation-consistent sets (e.g., cc-pVTZ) are commonly used. mdpi.commdpi.com

Method validation involves comparing computational results with experimental data or results from higher-level, more accurate calculations to ensure the chosen computational protocol is reliable for the system under study. chemrxiv.org For this compound, calculated geometric parameters could be compared with X-ray crystallography data, and calculated vibrational frequencies could be compared with experimental IR and Raman spectra to validate the chosen level of theory.

Electronic Structure and Reactivity Descriptors

Beyond geometry and energy, computational methods can provide descriptors that help in understanding a molecule's reactivity and interaction with other species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cnlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnresearchgate.net

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would identify the likely sites for nucleophilic and electrophilic attack.

Below is a representative table of global reactivity descriptors that can be derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. wolfram.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and formyl groups as red regions, indicating them as sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly the one on the formamide (B127407) nitrogen, would likely appear as blue regions, indicating their acidic nature and potential for hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds or lone pairs) and non-Lewis-type orbitals (antibonding or Rydberg). materialsciencejournal.org The delocalization of electron density between these filled Lewis-type orbitals and vacant non-Lewis-type orbitals corresponds to a stabilizing donor-acceptor interaction. materialsciencejournal.org

The stability of a molecule can be linked to hyperconjugative interactions and charge delocalization. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). nih.gov A large E(2) value indicates a significant interaction between electron donors (filled orbitals) and electron acceptors (vacant orbitals), signifying a greater extent of conjugation and electron delocalization throughout the system. materialsciencejournal.org

In the context of this compound, NBO analysis would elucidate the intramolecular charge transfer (ICT) interactions that contribute to its electronic structure and stability. Key interactions expected would involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the formamide group, as well as the oxygen atoms of the nitro group, into the antibonding π* orbitals of the phenyl ring. For example, an interaction like n(N) → π*(C-C) would indicate charge transfer from the nitrogen lone pair to the aromatic ring, enhancing the molecule's stability. materialsciencejournal.org This analysis provides a quantitative picture of the Lewis structure and the delocalization effects that cause deviations from it. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed insight into the dynamic behavior of chemical systems, including conformational changes and interactions with surrounding molecules. mdpi.com

MD simulations are widely employed to investigate the influence of solvents on the structure, dynamics, and behavior of solute molecules. researchgate.netnih.gov By simulating the molecule of interest within a box of explicit solvent molecules, researchers can study the formation and structure of solvation shells. researchgate.netnih.gov The analysis of radial distribution functions (RDFs) derived from these simulations reveals the probability of finding solvent molecules at a certain distance from the solute, allowing for the determination of coordination numbers and the organization of the first and second solvation shells. researchgate.netnih.gov

Computational chemistry provides powerful tools for mapping the energy landscapes of chemical reactions and conformational changes. nih.gov The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. nih.gov By calculating the PES, it is possible to identify stable isomers, transition states, and the energy barriers that separate them. nih.gov This information is crucial for predicting reaction pathways and understanding the kinetics of a process. researchgate.netnih.gov

In a study on the closely related compound 1-(2-nitrophenyl)pyrrole-2,5-dione, the potential energy surface was determined by varying the dihedral angle between the phenyl and maleimide (B117702) rings. nih.gov This analysis revealed a significant rotational barrier, indicating a repulsive effect between the nitro group (NO2) and the carbonyl groups (C=O) of the maleimide ring, which dictates the most energetically stable rotamers. nih.gov A similar investigation on this compound could map the energy landscape associated with the rotation around the C-N bond connecting the phenyl ring and the formamide group. This would identify the most stable conformers and the energy barriers for interconversion, providing insight into the molecule's flexibility and the steric hindrance imposed by the ortho-nitro group.

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron density distribution, partitioning the crystal space into regions where the contribution from a specific molecule dominates. mdpi.com This surface can be mapped with various properties, such as d_norm, which uses a red-white-blue color scheme to highlight intermolecular contacts. mdpi.com Red regions indicate contacts shorter than the van der Waals radii sum (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions denote longer contacts. nih.govmdpi.com

While specific Hirshfeld analysis data for this compound is not available, a study on the structurally similar N-(2-nitrophenyl)maleimide provides valuable insight. nih.gov The analysis of this related compound revealed that the most significant contributions to its crystal packing are from H···O/O···H, H···H, and H···C/C···H interactions. nih.gov Given the presence of N-H and C=O groups in this compound, it is expected that strong N-H···O hydrogen bonds would play a major role in its crystal structure, alongside other weaker interactions. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···O / O···H | 54.7 |

| H···H | 15.6 |

| H···C / C···H | 15.2 |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

As a key synthetic intermediate, N-(2-nitrophenyl)formamide provides a foundational structure for the elaboration of more complex molecular architectures. The interplay between the ortho-positioned nitro and formamide (B127407) groups is central to its reactivity and utility in synthesizing a variety of organic compounds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound and its derivatives are valuable precursors for the synthesis of these important compounds.

Quinolines: The synthesis of quinoline (B57606) derivatives, which are core structures in many biologically active compounds, can be achieved using precursors containing the 2-nitrophenyl moiety. For instance, a study reported the unanticipated cleavage of 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp reduction conditions, leading to the formation of 2-aryl quinolines. This transformation proceeds through an in situ intramolecular reductive cyclization, which is mechanistically related to a modified Friedländer annulation, a classic method for quinoline synthesis. The N-formyl group, in this context, plays a crucial role in the reaction pathway that ultimately yields the quinoline ring system.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another significant heterocyclic motif present in many pharmacologically active molecules. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N-acylhydrazides or related intermediates. While direct synthesis from this compound is not commonly reported, derivatives of 2-nitrobenzoic acid, which can be conceptually linked to the oxidation of the formyl group in this compound, are used to synthesize nitrophenyl-substituted oxadiazoles. For example, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) has been synthesized from 3-nitrobenzoic acid, demonstrating the utility of the nitrophenyl scaffold in accessing these heterocycles.

| Heterocycle | Synthetic Method | Role of 2-Nitrophenyl Moiety |

|---|---|---|

| 2-Aryl Quinolines | Reductive cyclization of 2-nitrophenyl-substituted N-formyl pyrazolines | The 2-nitrophenyl group undergoes reduction and intramolecular cyclization to form the quinoline ring. |

| Nitrophenyl-substituted 1,3,4-Oxadiazoles | Cyclization of nitrobenzoic acid hydrazides | The nitrophenyl group is incorporated into the final oxadiazole structure. |

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. This compound serves as a valuable building block due to the differential reactivity of its functional groups. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions. The formamide can be hydrolyzed to an amine or used as a handle for further transformations. The aromatic ring itself can undergo electrophilic substitution reactions. This polyfunctionality allows for the stepwise and controlled construction of complex molecules.

The strategic manipulation of the functional groups in this compound allows for its incorporation into diverse molecular scaffolds, making it a versatile tool in the synthesis of complex organic molecules.

Strategies in Protective Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This temporary blocking is achieved through the use of "protecting groups."

The protection of amino groups is a fundamental strategy in peptide synthesis and the synthesis of other nitrogen-containing compounds. While the formyl group itself can act as a simple amino-protecting group, the 2-nitrophenyl moiety introduces additional functionalities. The 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC) group, for example, is a photolabile amino-protecting group that can be removed with UV light. This highlights the utility of the nitrophenyl scaffold in the design of protecting groups with specific deprotection conditions.

The electron-withdrawing nature of the nitro group in the ortho position can influence the stability and reactivity of the formamide group, making the "2-nitrophenyl" moiety a component of more sophisticated protecting group strategies.

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

| 2-(2-Nitrophenyl)propyloxycarbonyl | NPPOC | UV light (photolabile) |

Future Research Directions and Emerging Opportunities

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of formamides, including N-(2-Nitrophenyl)formamide, is a cornerstone of organic chemistry. nih.gov However, traditional methods often rely on harsh reagents and generate significant waste. manchester.ac.uk The future of its synthesis is geared towards greener, more sustainable practices that prioritize efficiency and environmental responsibility.

Key research areas include:

Novel Catalytic Systems: There is a growing interest in developing heterogeneous catalysts that are both highly active and easily recyclable. Research has demonstrated the efficacy of various nanocatalysts for N-formylation reactions. lookchem.com For instance, nano-MgO has been shown to facilitate the N-formylation of aromatic amines with formic acid under solvent-free microwave conditions, achieving high yields in minutes. lookchem.com Similarly, nano rod-shaped basic Al2O3 and ZnO have been used as efficient, reusable catalysts for N-formylation under solvent-free conditions. lookchem.comscispace.com Bimetallic catalysts, such as AuPd–Fe3O4 nanoparticles, are also gaining attention for their enhanced reactivity and selectivity in synthesizing formamides at room temperature using sustainable formyl sources like methanol (B129727). nih.gov

Green Solvents and Solvent-Free Conditions: A major push in sustainable chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com Future synthetic routes for this compound will likely focus on utilizing water-based systems, ionic liquids, or solvent-free "neat" conditions. lookchem.commdpi.com These approaches not only reduce environmental impact but can also simplify product purification.

Alternative Formylating Agents: The use of CO2 as a C1 source for formylation represents a highly attractive, atom-economical, and sustainable alternative to traditional reagents like formic acid. manchester.ac.uk Research into the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO2 fixation is a promising frontier. manchester.ac.uk

Table 1: Comparison of Catalytic Systems for N-Formylation

| Catalyst System | Formyl Source | Reaction Conditions | Key Advantages |

| Nano-MgO | Formic Acid | Microwave, Solvent-free | High yield (90-98%), rapid reaction (1-2 min), recoverable catalyst. lookchem.com |

| Nano rod-shaped Al2O3 | Formic Acid | Solvent-free | High efficiency, recyclable catalyst, cleaner conversion. lookchem.com |

| ZnO | Formic Acid | 70°C, Solvent-free | New, efficient catalyst system. scispace.com |

| AuPd–Fe3O4 Nanoparticles | Methanol | Room Temperature, O2 | Utilizes a sustainable formyl source, recyclable magnetic catalyst. nih.gov |

| Ru/MFM-300(Cr) | CO2, H2 | N/A | Integrates CO2 utilization, direct synthesis from carbonyls. manchester.ac.uk |

Exploration of Novel Catalytic and Reagent Applications

While this compound is primarily known as a synthetic intermediate, its structural features suggest potential for broader applications as a reagent or in the development of new catalysts. The presence of the formamide (B127407) and nitro groups provides handles for further chemical modification.

Future exploration in this area could involve:

Ligand Development: The amide nitrogen and the oxygen atoms of the formyl and nitro groups could act as coordination sites for metal ions. Derivatives of this compound could be designed as novel ligands for transition metal catalysts, potentially influencing the selectivity and reactivity in various organic transformations.

Organocatalysis: The formamide moiety is a known hydrogen-bond donor. This property could be exploited in the design of new organocatalysts where derivatives of this compound facilitate reactions through non-covalent interactions, promoting specific reaction pathways.

Precursors to Heterocycles: The ortho-nitroformanilide structure is a classic precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles, through reductive cyclization. chemsrc.com Research could focus on developing novel, one-pot catalytic systems that transform this compound into a diverse library of heterocyclic compounds with potential biological activities.

Integration with Modern Synthetic Technologies

To enhance the efficiency, reproducibility, and scalability of synthesizing this compound and its derivatives, integration with modern technologies is crucial.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation. nih.gov Applying flow chemistry to the N-formylation of 2-nitroaniline (B44862) could lead to higher throughput, better process control, and easier scale-up. nih.gov This technology is particularly well-suited for optimizing reaction conditions and can be coupled with in-line purification and analysis.

Automated Synthesis: Automated synthesis platforms enable the rapid preparation and screening of a large number of chemical derivatives. sciforum.netnih.gov By employing automated systems, researchers can efficiently explore a wide range of reaction parameters or synthesize libraries of this compound derivatives for screening in drug discovery or materials science applications. sciforum.net This high-throughput approach can accelerate the discovery of new compounds with desired properties.

Advanced Computational Design for New Derivatives and Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before embarking on laboratory work.

Future research directions include:

In Silico Design of Derivatives: Using computational methods, new derivatives of this compound can be designed with specific electronic and steric properties. For example, quantum chemical calculations can predict how different substituents on the phenyl ring would affect the molecule's reactivity or its ability to act as a ligand. This approach has been used to evaluate the biological activity of related nitrophenyl formamides. nih.govresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the reaction mechanisms of both the synthesis of this compound and its subsequent transformations. Understanding the transition states and intermediates involved can guide the development of more efficient catalysts and reaction conditions.

Predicting Biological Activity: Molecular docking and other in silico screening methods can be used to predict the biological activity of novel derivatives. bu.edu.eg For instance, computational studies have been used to design N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential inhibitors of viral proteases, highlighting the power of computational design in medicinal chemistry. bu.edu.eg This allows for the rational design of new compounds for applications in areas like agrochemicals or pharmaceuticals. nih.govmdpi.com

Q & A

Basic: What are the standard protocols for synthesizing N-(2-Nitrophenyl)formamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves condensation reactions between 2-nitroaniline and formylating agents (e.g., formic acid or acetyl chloride under controlled conditions). A validated route includes cyclization and Vilsmeier reactions, as demonstrated in the synthesis of structurally analogous compounds (e.g., N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide), achieving yields >80% via optimized stoichiometry and temperature control . Key parameters include:

- Catalyst selection : Acidic or basic catalysts to enhance formylation efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product suppression.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify formamide proton (δ ~8.2–8.5 ppm) and nitro-group deshielding effects on aromatic protons (δ ~7.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in substituted aromatic systems.

- IR Spectroscopy : Confirm formamide C=O stretch (~1680 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CONH groups) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as nitroaromatic compounds may release toxic vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced: How can X-ray crystallography be applied to determine the crystal structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve nitro-group geometry and hydrogen-bonding networks.

- Structure Refinement : Employ SHELXL for least-squares refinement, addressing anisotropic displacement parameters for nitro and formamide groups .

- Validation Tools : Mercury software enables visualization of packing diagrams and Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, predicting reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to assess conformational stability of the formamide group.

- Docking Studies : Evaluate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data from analogous compounds .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Enantiomorph-Polarity Analysis : Apply Flack’s x parameter to distinguish centrosymmetric vs. chiral space groups, avoiding false chirality assignments in near-symmetric structures .

- Twinning Detection : Use SHELXD to identify twinned crystals and refine data with HKLF5 format in SHELXL .

- Cross-Validation : Compare experimental data with computational predictions (e.g., Mercury’s powder diffraction patterns) to validate unit cell parameters .

Advanced: What methodologies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.